molecular formula C15H21N B133767 (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile CAS No. 5299-98-9

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile

Cat. No. B133767
CAS RN: 5299-98-9
M. Wt: 215.33 g/mol
InChI Key: YOYODHNOTKUUDY-ANKZSMJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile, also known as (2E,4E)-Methyl-5-(2,6,6-trimethylcyclohexen-1-yl)-penta-2,4-dienenitrile, is a synthetic compound that has been studied for its potential use in laboratory experiments. It is a member of the cyclohexene family and is a colorless solid with a melting point of 92-93°C. This compound has been studied for its potential use in a variety of scientific applications, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Therapeutic Potential in Various Diseases

Research has indicated that compounds structurally related or having similar properties to (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile, such as terpenoids, possess a wide range of biological and therapeutic effects. Terpenoids like D-limonene and ursolic acid have been explored for their antioxidant, anticancer, anti-inflammatory, cardioprotective, gastroprotective, hepatoprotective, and immune modulatory effects. These properties suggest a valuable role in the prevention of several chronic and degenerative diseases, offering a basis for clinical studies aimed at harnessing these compounds for health benefits (Anandakumar, Kamaraj, & Vanitha, 2020; Ramos-Hryb et al., 2017).

Role in Synthesis of Heterocycles

Compounds with nitrile groups play a crucial role in organic synthesis, including the creation of heterocyclic compounds. The chemistry of related nitriles involves transformations that are pivotal in developing pharmaceuticals and materials with novel properties. Such compounds serve as building blocks in synthesizing diverse heterocyclic structures, highlighting their importance in medicinal chemistry and drug development (Gomaa & Ali, 2020).

Antimicrobial Applications

Monoterpenes like p-Cymene, which share structural motifs with the compound of interest, have shown antimicrobial properties. These findings underscore the potential of terpenoid compounds in addressing the need for new antimicrobial agents, a critical area of research given the rise of resistant strains of bacteria and the ongoing search for novel antimicrobials (Marchese et al., 2017).

Safety And Hazards

Safety data sheets for this compound are available and can be viewed for free . These sheets typically include information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYODHNOTKUUDY-ANKZSMJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile

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